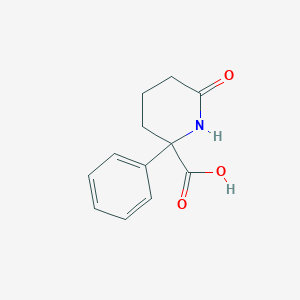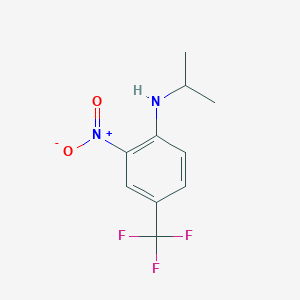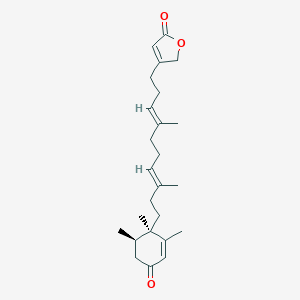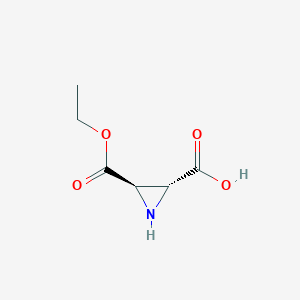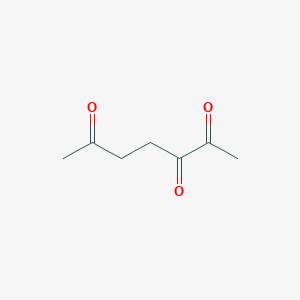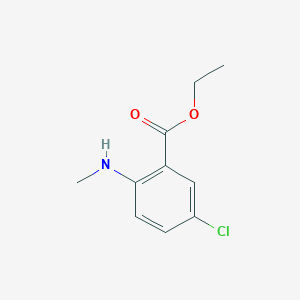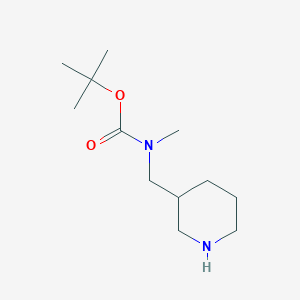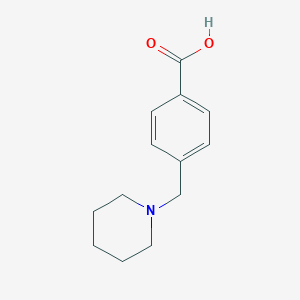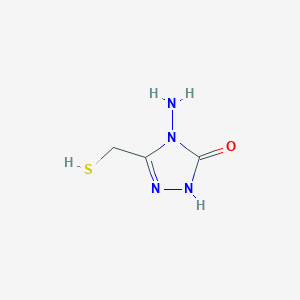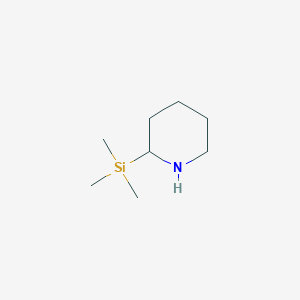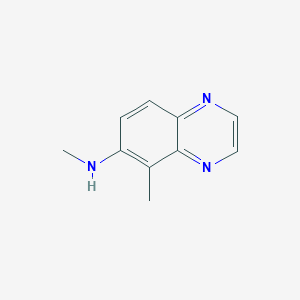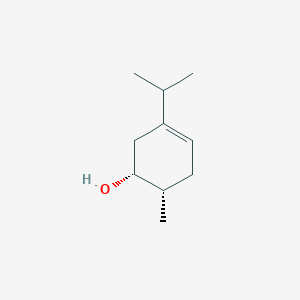
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is a compound that belongs to the class of monoterpenoids. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Apart from its industrial applications, this compound has also been studied for its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through various mechanisms. For example, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to modulate the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, leading to a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of ROS in cells, thereby protecting them from oxidative damage. ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been found to reduce the levels of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in lab experiments is its availability. This compound can be easily synthesized or obtained from natural sources. Another advantage is its low toxicity, which makes it safe for use in experiments. However, one limitation of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is its volatility, which can make it difficult to handle in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
Several future directions can be explored in the study of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the use of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of diabetes. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized through various methods. One of the most common methods is the isolation of the compound from natural sources such as plants and fruits. For example, this compound can be extracted from the leaves of Eucalyptus globulus, or from the fruit peel of Citrus reticulata. Another method of synthesis involves the use of chemical reagents. For instance, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized from the reaction of geraniol with acetic anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied for its potential therapeutic properties. Research has shown that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer properties. Several studies have also demonstrated the potential of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Propiedades
Número CAS |
162238-86-0 |
|---|---|
Nombre del producto |
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m0/s1 |
Clave InChI |
FENIGYLSLCMSGV-WCBMZHEXSA-N |
SMILES isomérico |
C[C@H]1CC=C(C[C@H]1O)C(C)C |
SMILES |
CC1CC=C(CC1O)C(C)C |
SMILES canónico |
CC1CC=C(CC1O)C(C)C |
Sinónimos |
3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
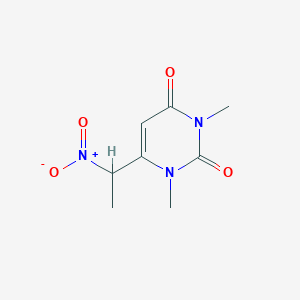
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
